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Compound of Interest

Compound Name: 2-Chloro-2'-deoxycytidine

Cat. No.: B595036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-2'-deoxycytidine is a synthetic pyrimidine nucleoside analog of deoxycytidine. Its

structure is characterized by the substitution of a hydrogen atom with a chlorine atom at the 2'

position of the deoxyribose sugar moiety. This modification significantly influences the

molecule's chemical properties and biological activity, making it a subject of interest in

medicinal chemistry and drug development, particularly in the context of anticancer and

antiviral therapies. This technical guide provides an in-depth analysis of the structural features

of 2-Chloro-2'-deoxycytidine, drawing upon available spectroscopic and computational data,

and outlines relevant experimental protocols and its mechanism of action.

Chemical Structure and Properties
The fundamental properties of 2-Chloro-2'-deoxycytidine are summarized in the table below.
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Property Value

Molecular Formula C₉H₁₂ClN₃O₄

Molecular Weight 261.66 g/mol [1]

CAS Number 10212-19-8[2]

Appearance White to off-white solid

Solubility Soluble in water and polar organic solvents

Structural Analysis
A detailed understanding of the three-dimensional structure of 2-Chloro-2'-deoxycytidine is

crucial for elucidating its interaction with biological targets. Due to the lack of a publicly

available crystal structure for 2-Chloro-2'-deoxycytidine, the following sections will leverage

data from closely related compounds and computational predictions to infer its structural

characteristics.

Crystallographic Analysis
As a dedicated crystal structure for 2-Chloro-2'-deoxycytidine is not available in the common

databases, we present the crystallographic data for the closely related α-d-anomer of 2'-

deoxycytidine to provide an analogous structural context. It is important to note that the

presence of the chlorine atom at the 2' position in 2-Chloro-2'-deoxycytidine will induce

changes in bond lengths, bond angles, and overall conformation due to its electronegativity and

steric bulk.

Table 1: Representative Crystallographic Data for α-d-anomer of 2'-deoxycytidine[3]
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Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions a = 6.834 Å, b = 10.345 Å, c = 14.567 Å

Bond Lengths (Representative)

C1'-N1 1.46 Å

C2'-C3' 1.52 Å

C4'-O4' 1.45 Å

Bond Angles (Representative)

N1-C1'-C2' 113.5°

C1'-O4'-C4' 109.8°

Torsion Angles (Representative)

O4'-C1'-N1-C2 (χ) -98.8° (anti)

Note: These values are for α-d-anomer of 2'-deoxycytidine and are provided for illustrative

purposes. The actual values for 2-Chloro-2'-deoxycytidine will differ.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

While specific NMR data for 2-Chloro-2'-deoxycytidine is not readily available in the literature,

predicted chemical shifts can be estimated based on the known spectra of 2'-deoxycytidine and

the expected electronic effects of the chlorine substituent. The electronegative chlorine atom at

the 2' position is expected to deshield the neighboring protons (H1', H2', H3'), causing their

signals to shift downfield in the ¹H NMR spectrum. Similarly, the C2' carbon signal in the ¹³C

NMR spectrum would also be shifted downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chloro-2'-deoxycytidine
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Atom Predicted ¹H Shift Predicted ¹³C Shift

H1' ~6.2 C1' (~88)

H2' ~4.5 C2' (~70)

H3' ~4.3 C3' (~75)

H4' ~4.1 C4' (~87)

H5', H5'' ~3.8, ~3.7 C5' (~62)

H5 ~6.0 C5 (~97)

H6 ~7.8 C6 (~141)

NH₂ ~7.2 C2 (~156)

C4 (~166)

Note: These are estimated values and require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Chloro-2'-deoxycytidine, the molecular ion peak [M+H]⁺ would be

expected at m/z 262.05. The presence of a chlorine atom would also result in a characteristic

isotopic pattern, with an M+2 peak at m/z 264.05 with an intensity of approximately one-third of

the M peak, corresponding to the ³⁷Cl isotope.[1][4]

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Chloro-2'-deoxycytidine

m/z Fragment

262.05 [M+H]⁺ (with ³⁵Cl)

264.05 [M+H]⁺ (with ³⁷Cl)

146.04 [Cytosine + H]⁺

112.05 [Cytosine base]⁺
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Experimental Protocols
Synthesis of 2-Chloro-2'-deoxycytidine
A common method for the synthesis of 2-Chloro-2'-deoxycytidine involves the chlorination of

2'-deoxycytidine. The following is a representative protocol based on nucleophilic substitution

reactions.

Materials:

2'-deoxycytidine

Thionyl chloride (SOCl₂) or similar chlorinating agent

Anhydrous pyridine

Anhydrous organic solvent (e.g., acetonitrile)

Silica gel for column chromatography

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

Dissolve 2'-deoxycytidine in anhydrous pyridine under an inert atmosphere (e.g., argon or

nitrogen).

Cool the solution to 0°C in an ice bath.

Slowly add a solution of thionyl chloride in anhydrous acetonitrile dropwise to the cooled

solution with constant stirring.

Allow the reaction mixture to slowly warm to room temperature and stir for several hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, quench the reaction by the slow addition of water.

Remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using a

dichloromethane/methanol gradient to yield pure 2-Chloro-2'-deoxycytidine.

Purification by High-Performance Liquid
Chromatography (HPLC)
For high-purity applications, such as in vitro or in vivo studies, 2-Chloro-2'-deoxycytidine can

be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Reagents:

HPLC system with a UV detector

C18 reversed-phase column

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

Mobile Phase B: 0.1% TFA in acetonitrile

Lyophilizer

Procedure:

Dissolve the synthesized 2-Chloro-2'-deoxycytidine in a minimal amount of Mobile Phase

A.

Filter the sample through a 0.22 µm syringe filter.

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

Inject the sample onto the column.

Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30

minutes).

Monitor the elution profile at a suitable wavelength (e.g., 270 nm).

Collect the fractions containing the pure product.
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Combine the pure fractions and remove the solvent by lyophilization.

Mechanism of Action and Signaling Pathway
2-Chloro-2'-deoxycytidine exerts its biological effects after being metabolized into its active

triphosphate form. The proposed mechanism of action involves the inhibition of DNA synthesis

and the induction of apoptosis.

Metabolic Activation
The metabolic activation of 2-Chloro-2'-deoxycytidine is a critical step for its cytotoxic activity.

This process is initiated by the phosphorylation of the parent nucleoside to its monophosphate

form, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK).[5][6][7][8] Subsequent

phosphorylation steps, catalyzed by other cellular kinases, lead to the formation of 2-Chloro-2'-
deoxycytidine triphosphate.

2-Chloro-2'-deoxycytidine 2-Chloro-2'-deoxycytidine
monophosphate
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Metabolic activation of 2-Chloro-2'-deoxycytidine.

Apoptosis Induction
The triphosphate form of 2-Chloro-2'-deoxycytidine is a potent inducer of apoptosis, or

programmed cell death. While the precise signaling cascade for 2-Chloro-2'-deoxycytidine
triphosphate has not been fully elucidated, it is believed to follow a pathway similar to that of

other chlorinated deoxynucleoside analogs. This pathway involves the intrinsic or mitochondrial

pathway of apoptosis. The accumulation of the triphosphate analog can lead to DNA damage

or replication stress, which in turn triggers the release of cytochrome c from the mitochondria.

Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which subsequently

activates effector caspases like caspase-3, ultimately leading to the execution of apoptosis.
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Proposed intrinsic apoptosis pathway induced by 2-Chloro-2'-deoxycytidine triphosphate.
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Conclusion
2-Chloro-2'-deoxycytidine is a nucleoside analog with significant potential in therapeutic

applications. While a complete experimental structural dataset is not yet available, analysis of

related compounds and computational predictions provide a solid foundation for understanding

its key structural features. The methodologies for its synthesis and purification are well-

established, and its mechanism of action is understood to proceed through metabolic activation

to a triphosphate form that induces apoptosis. Further research, particularly crystallographic

and detailed NMR studies, will be invaluable in refining our understanding of this promising

molecule and in guiding the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. scbt.com [scbt.com]

3. The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and
Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

4. chemguide.co.uk [chemguide.co.uk]

5. Activation of deoxycytidine kinase during inhibition of DNA synthesis by 2-chloro-2'-
deoxyadenosine (Cladribine) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

7. Activation of deoxycytidine kinase during inhibition of DNA synthesis in human
lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

8. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic
nucleoside analogs and in the inhibition of cell proliferation] - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Structural Analysis of 2-Chloro-2'-deoxycytidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b595036?utm_src=pdf-body
https://www.benchchem.com/product/b595036?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/02%3A_Mass_Spectrometry/2.07_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.scbt.com/p/2prime-chloro-2prime-deoxycytidine-10212-19-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097964/
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://pubmed.ncbi.nlm.nih.gov/9802328/
https://pubmed.ncbi.nlm.nih.gov/9802328/
https://en.wikipedia.org/wiki/Deoxycytidine_kinase
https://pubmed.ncbi.nlm.nih.gov/9598121/
https://pubmed.ncbi.nlm.nih.gov/9598121/
https://pubmed.ncbi.nlm.nih.gov/15520873/
https://pubmed.ncbi.nlm.nih.gov/15520873/
https://pubmed.ncbi.nlm.nih.gov/15520873/
https://www.benchchem.com/product/b595036#structural-analysis-of-2-chloro-2-deoxycytidine
https://www.benchchem.com/product/b595036#structural-analysis-of-2-chloro-2-deoxycytidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b595036#structural-analysis-of-2-chloro-2-
deoxycytidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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